

Part 1: The Epigenetic Reader L3MBTL1 and its Chemical Probe UNC-926

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Compound of Interest

Compound Name: UNC926

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Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the MBT domain-containing family of methyl-lysine reader proteins. These proteins play a crucial role in interpreting the histone code and translating it into functional outcomes, such as transcriptional regulation and chromatin structuring.

Core Function of L3MBTL1 in Chromatin Biology

L3MBTL1 acts as a transcriptional repressor by recognizing and binding to mono- and di-methylated lysine residues on histones, primarily H4K20me1/2 and H1bK26me1/2.^{[1][2]} This binding is mediated by its three tandem malignant brain tumor (MBT) domains. Upon binding to these histone marks, L3MBTL1 facilitates the compaction of nucleosomal arrays, leading to a more condensed chromatin structure.^[1] This condensed state restricts the access of transcriptional machinery to DNA, thereby silencing gene expression.^{[1][3]}

Beyond its role in chromatin compaction, L3MBTL1 is involved in maintaining genomic stability. It functions as a negative regulator of the DNA damage response and is essential for normal DNA replication fork progression. Loss of L3MBTL1 has been linked to replicative stress and genomic instability. It also plays a role in repressing the activity of the tumor suppressor p53 under normal conditions by binding to p53 that has been mono-methylated at lysine 382 by the enzyme SET8.

UNC-926: A Chemical Tool to Modulate L3MBTL1 Activity

UNC-926 is a potent and selective small molecule inhibitor of the L3MBTL1 protein. It functions as a Kme-reader domain inhibitor, specifically targeting the MBT domains of L3MBTL1 and preventing them from binding to their methylated histone substrates. By competitively inhibiting this interaction, UNC-926 effectively reverses the L3MBTL1-mediated chromatin compaction and transcriptional repression. This makes UNC-926 a valuable chemical probe for elucidating the specific cellular pathways and target genes regulated by L3MBTL1.

Quantitative Data for UNC-926

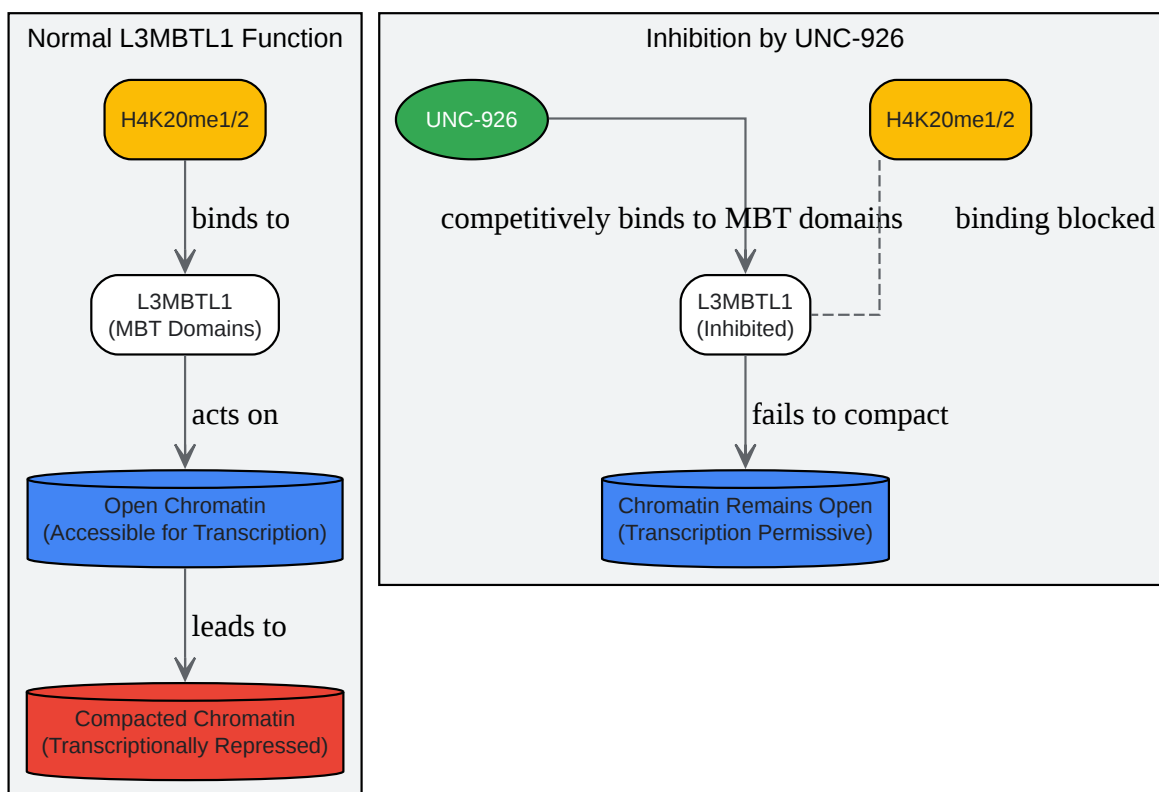
The following table summarizes the key binding and inhibitory constants for UNC-926.

Parameter	Value	Target Domain	Method
Kd	3.9 μ M	L3MBTL1 MBT domain	Not Specified
IC50	3.9 μ M	L3MBTL1	Not Specified
IC50	3.2 μ M	L3MBTL3	Not Specified

Table 1: Quantitative binding and inhibition data for UNC-926 against L3MBTL1 and its homolog L3MBTL3. Data sourced from.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the mechanism of L3MBTL1 in promoting chromatin compaction and how UNC-926 inhibits this process.



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Caption: Mechanism of L3MBTL1-mediated chromatin compaction and its inhibition by UNC-926.

Experimental Protocols

This assay is used to confirm that UNC-926 directly inhibits the interaction between L3MBTL1 and its target histone peptide.

- Reagent Preparation:
 - Synthesize biotinylated histone H4 peptides containing mono-methylated lysine 20 (H4K20me1).

- Purify recombinant L3MBTL1 protein containing the MBT domains (e.g., L3MBTL13XMBT).
- Prepare wash buffers (e.g., PBS with 0.1% Tween-20) and elution buffer (e.g., high salt buffer or SDS-PAGE loading buffer).
- Prepare a stock solution of UNC-926 in DMSO.
- Binding Reaction:
 - Immobilize the biotinylated H4K20me1 peptide on streptavidin-coated magnetic beads by incubating for 1 hour at 4°C.
 - Wash the beads three times with wash buffer to remove unbound peptide.
 - In separate tubes, pre-incubate the purified L3MBTL1 protein with varying concentrations of UNC-926 (e.g., 0.1 μ M to 50 μ M) or DMSO vehicle control for 30 minutes at room temperature.
 - Add the L3MBTL1/inhibitor mixture to the peptide-coated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow binding.
- Washing and Elution:
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads extensively (3-5 times) with wash buffer to remove non-specific interactions.
 - Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
- Analysis:
 - Separate the eluted proteins by SDS-PAGE.
 - Perform a Western blot using an antibody specific to L3MBTL1 or a tag on the recombinant protein.

- Quantify the band intensity to determine the amount of L3MBTL1 that was pulled down at each concentration of UNC-926. A dose-dependent decrease in the L3MBTL1 signal indicates successful inhibition of the interaction.

Part 2: The Long Non-coding RNA LINC00926 and its Role in Gene Regulation

Long non-coding RNAs (lncRNAs) are emerging as critical regulators of gene expression. They can act as scaffolds, guides, or decoys for proteins, thereby influencing chromatin structure and transcription. LINC00926 is one such lncRNA implicated in the epigenetic control of signaling pathways.

Core Function of LINC00926 in Chromatin Biology

LINC00926 has been shown to regulate inflammatory gene expression by modulating the WNT signaling pathway. Its mechanism involves acting as a molecular scaffold to guide a histone-modifying enzyme to a specific gene promoter. Specifically, LINC00926 physically interacts with the histone methyltransferase MLL1 (Mixed Lineage Leukemia 1). MLL1 is a key enzyme that catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3), a hallmark of active gene promoters.

The LINC00926-MLL1 complex is recruited to the promoter of the WNT10B gene. This recruitment leads to an increase in H3K4me3 levels at the WNT10B promoter, which enhances the gene's transcription. Upregulated WNT10B then activates its signaling cascade, resulting in the increased expression of downstream inflammatory genes such as IFNG and IL17A. This function was identified in the context of post-traumatic stress disorder (PTSD), where LINC00926 expression is elevated.

In other contexts, such as breast cancer, LINC00926 has been shown to suppress tumor growth by enhancing the ubiquitination and subsequent degradation of the glycolytic enzyme PGK1. It has also been implicated in renal cell carcinoma progression by acting as a microRNA sponge for miR-30a-5p and by activating the IFN γ -JAK2-STAT1 pathway.

Quantitative Data for LINC00926-mediated Gene Regulation

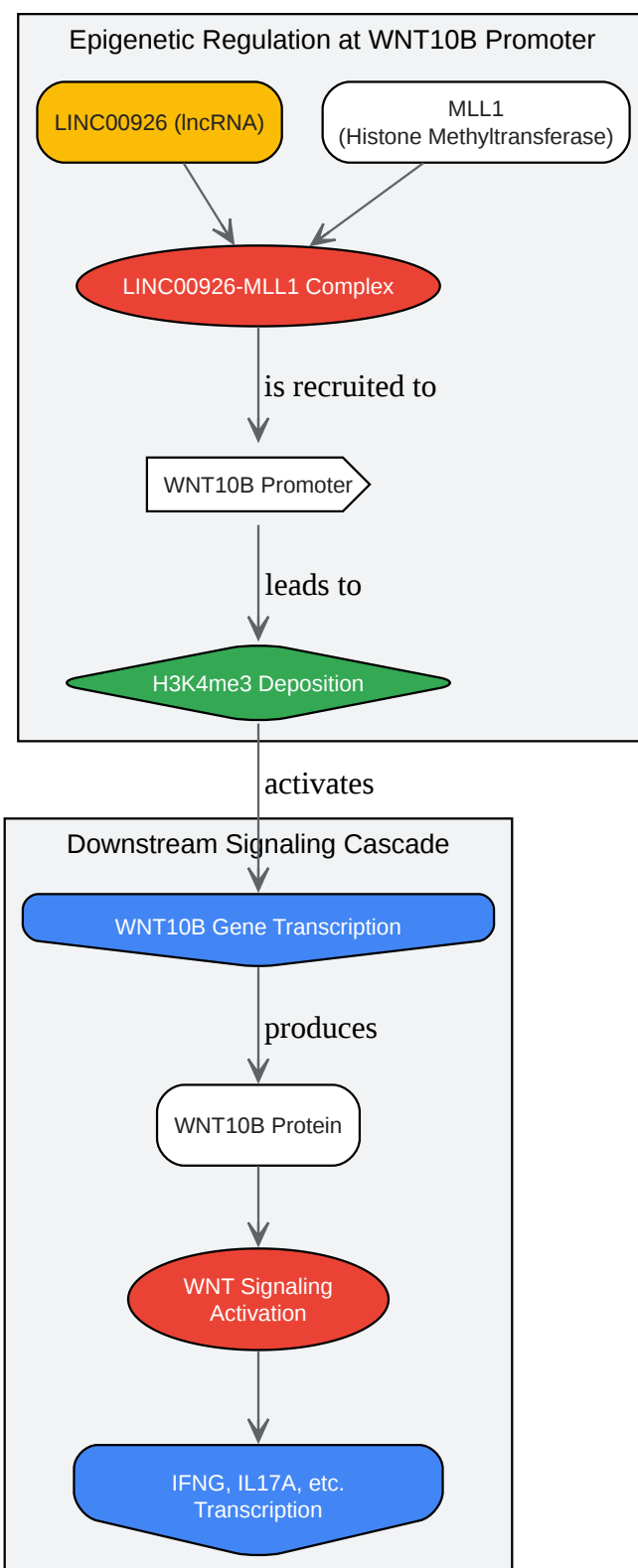
The following table summarizes the observed changes in gene expression upon modulation of LINC00926 levels in peripheral blood mononuclear cells (PBMCs).

Condition	Target Gene	Fold Change
LINC00926 Knockdown	WNT10B	Decreased
LINC00926 Knockdown	IFNG	Decreased
Recombinant WNT10B Addition	IFNG	Increased
Recombinant WNT10B Addition	IL17A	Increased

Table 2: Qualitative summary of gene expression changes related to LINC00926 and WNT10B signaling. Specific fold-change values vary across experiments. Data sourced from.

Signaling Pathway and Experimental Workflow

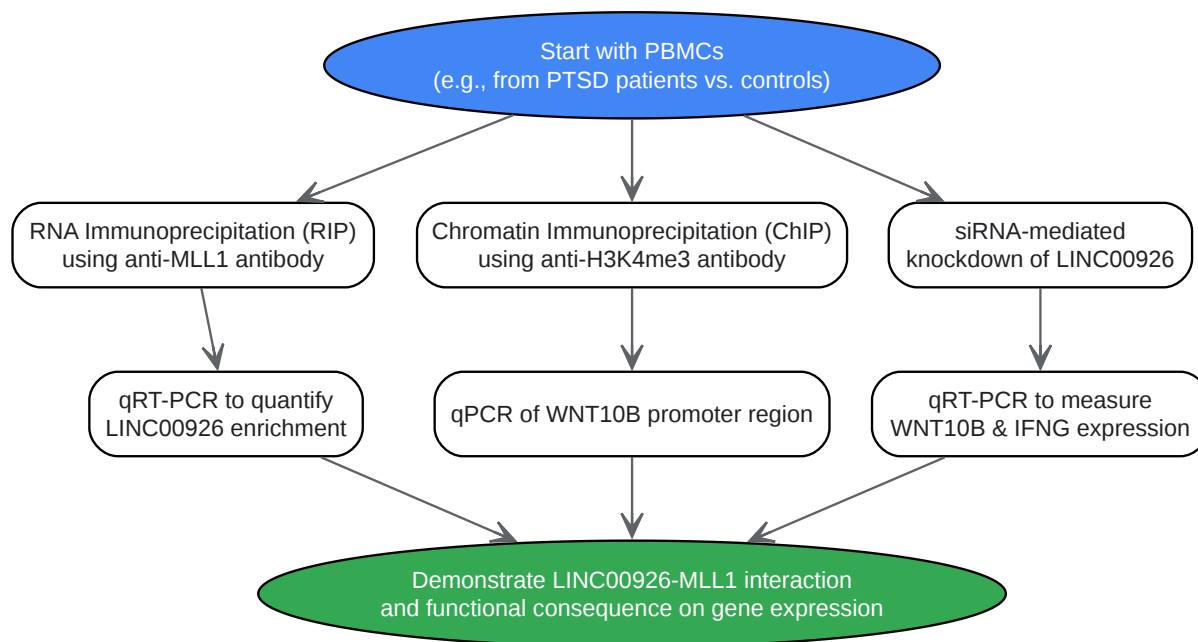
The diagram below illustrates the signaling pathway initiated by the LINC00926-MLL1 interaction.



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Caption: LINC00926 recruits MLL1 to the WNT10B promoter, activating a signaling cascade.

The following diagram outlines a typical experimental workflow to investigate the LINC00926-MLL1 interaction.



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Caption: Experimental workflow to study the function of LINC00926.

Experimental Protocols

This protocol is used to demonstrate the physical association between LINC00926 RNA and the MLL1 protein in vivo.

- Cell Preparation and Lysis:
 - Harvest approximately 10-20 million cells (e.g., PBMCs).
 - Optionally, cross-link RNA-protein interactions with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine. This step is used in cross-linked RIP (CLIP) for more stable interactions.
 - Lyse the cells in RIP buffer containing protease and RNase inhibitors.

- Mechanically shear the lysate to solubilize nuclear contents. Centrifuge to pellet cell debris.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
 - Incubate the pre-cleared lysate with an antibody against MLL1 or a negative control IgG overnight at 4°C.
 - Add fresh Protein A/G beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein-RNA complexes.
- Washing and RNA Elution:
 - Pellet the beads and wash them multiple times with high-salt wash buffer to remove non-specific binding.
 - Resuspend the beads in a buffer containing Proteinase K and incubate at 55°C to digest the protein, releasing the RNA. If cross-linking was performed, this step includes a high-temperature incubation (e.g., 65°C for 1-2 hours) to reverse the cross-links.
- RNA Purification and Analysis:
 - Purify the co-precipitated RNA using a standard phenol-chloroform extraction or a column-based kit.
 - Perform a reverse transcription reaction to convert the RNA to cDNA.
 - Use quantitative real-time PCR (qRT-PCR) with primers specific for LINC00926 to measure its enrichment in the MLL1-IP sample compared to the IgG control. Significant enrichment indicates a direct or indirect interaction.

This protocol is used to measure the level of a specific histone modification at a particular genomic locus.

- Cross-linking and Chromatin Preparation:

- Treat cells with 1% formaldehyde to cross-link proteins to DNA.
- Lyse the cells and isolate the nuclei.
- Shear the chromatin into fragments of 200-800 bp using sonication or enzymatic digestion (e.g., MNase).
- Immunoprecipitation:
 - Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K4me3. Use a non-specific IgG as a negative control.
 - Add Protein A/G beads to pull down the antibody-histone-DNA complexes.
- Washing and Elution:
 - Wash the beads to remove non-specifically bound chromatin.
 - Elute the chromatin complexes from the beads.
- Reverse Cross-linking and DNA Purification:
 - Reverse the formaldehyde cross-links by heating the samples in a high-salt buffer (e.g., at 65°C for several hours).
 - Treat with RNase A and Proteinase K to remove RNA and protein.
 - Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
- Analysis:
 - Use quantitative real-time PCR (qPCR) with primers designed to amplify a specific region of the WNT10B promoter.
 - Quantify the amount of promoter DNA in the H3K4me3-IP sample relative to the input (a sample of the initial sheared chromatin) and the IgG control. An increase in this enrichment in cells with high LINC00926 expression would support the proposed mechanism.

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